molecular formula C17H13ClFN3O2 B2623152 (4-fluorophenyl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 946295-94-9

(4-fluorophenyl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2623152
CAS No.: 946295-94-9
M. Wt: 345.76
InChI Key: PRNLBAWHKSZYDX-UHFFFAOYSA-N
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Description

(4-fluorophenyl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a specialized 1,2,3-triazole derivative offered for research use only. It is not intended for diagnostic or therapeutic use. Research Applications: This compound serves as a high-value chemical building block in medicinal chemistry and drug discovery. The 1,2,3-triazole core is a privileged scaffold in pharmaceutical research due to its resemblance to the peptide bond, making it a key structure in designing bioactive molecules . The molecule features two distinct aromatic systems—a 4-chlorophenyl group attached to the triazole nitrogen and a 4-fluorobenzyl ester group—which can be utilized for further synthetic modifications. Researchers can hydrolyze the ester functional group to obtain the corresponding carboxylic acid, a common precursor for synthesizing more complex derivatives such as piperazine carboxamides or 1,3,4-oxadiazole substitutions, which have shown promise in antimicrobial studies . Research Value: Compounds based on the 1,2,3-triazole structure have demonstrated a wide range of biological activities, making them attractive targets for synthetic organic chemistry . The specific substitutions on this molecule (chlorophenyl, fluorophenyl, and methyl groups) are designed to facilitate structure-activity relationship (SAR) studies, particularly in the development of new antimicrobial agents with activity against Gram-positive and Gram-negative bacterial strains, as well as fungal strains .

Properties

IUPAC Name

(4-fluorophenyl)methyl 1-(4-chlorophenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClFN3O2/c1-11-16(17(23)24-10-12-2-6-14(19)7-3-12)20-21-22(11)15-8-4-13(18)5-9-15/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRNLBAWHKSZYDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-fluorophenyl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.

    Introduction of the Fluorophenyl and Chlorophenyl Groups: The fluorophenyl and chlorophenyl groups can be introduced through nucleophilic substitution reactions. These reactions typically require the use of appropriate halogenated precursors and strong nucleophiles.

    Esterification: The final step involves the esterification of the triazole carboxylic acid with (4-fluorophenyl)methanol. This reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(4-fluorophenyl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenated precursors and strong nucleophiles or electrophiles are typically employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

(4-fluorophenyl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: In biological research, the compound can be used as a probe to study enzyme activities and protein interactions.

    Medicine: The compound has potential applications in drug discovery and development. Its triazole ring is a common motif in many pharmaceuticals, and its derivatives may exhibit various biological activities.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4-fluorophenyl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activities. The fluorophenyl and chlorophenyl groups may enhance the compound’s binding affinity and specificity for certain targets. The exact pathways and molecular targets involved depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of triazole derivatives with halogenated aryl substituents. Below is a comparative analysis with structurally related compounds:

Compound Key Structural Features Biological Activity References
(4-Fluorophenyl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate 1-(4-ClC₆H₄), 5-CH₃, 4-COOCH₂(4-FC₆H₄) Not explicitly reported; inferred potential for antimicrobial activity.
1-(3-Fluorophenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 1-(3-FC₆H₄), 5-CH₃, 4-CONH(4-CH₃C₆H₄) Not reported; carboxamide group may enhance solubility or target binding.
1-(4-Chloro-2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid 1-(4-Cl-2-FC₆H₃), 5-CH₃, 4-COOH Carboxylic acid group suggests potential as a synthetic intermediate or metal chelator.
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4) Hybrid triazole-pyrazole-thiazole scaffold with 4-ClC₆H₄ and 4-FC₆H₄ groups Demonstrated antimicrobial activity against Staphylococcus aureus and Escherichia coli.

Key Findings from Structural Studies

  • Planarity and Conformational Flexibility : Single-crystal X-ray diffraction of isostructural analogs (e.g., Compound 4) revealed a predominantly planar triazole-pyrazole-thiazole core, with one fluorophenyl group oriented perpendicular to the plane. This conformation may influence binding to biological targets by exposing or shielding functional groups .
  • Halogen Substitution Impact : Replacement of the 4-chlorophenyl group in Compound 4 with bromo or fluoro substituents (e.g., Compound 5) alters intermolecular interactions, such as halogen bonding and van der Waals forces, which are critical for crystallization and bioactivity .

Functional Group Contributions

  • Ester vs.
  • Carboxylic Acid Derivatives : The carboxylic acid analog () lacks the ester’s hydrolytic stability but offers opportunities for salt formation or coordination chemistry.

Data Tables

Table 1: Crystallographic Data for Isostructural Analogs

Parameter Compound 4 Compound 5
Crystal System Triclinic Triclinic
Space Group P 1̄ P 1̄
Halogen Substituent Cl F
Planarity Deviation <10° <10°
Reference

Table 2: Comparative Physicochemical Properties

Property Target Compound Compound 4 Compound 6
Molecular Weight ~375.8 g/mol ~552.1 g/mol ~340.3 g/mol
LogP (Predicted) 3.8 4.5 3.2
Key Functional Group Ester Thiazole Carboxamide

Biological Activity

The compound (4-fluorophenyl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a member of the triazole family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies to present a detailed understanding of its pharmacological potential.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C17H15ClFN5O
  • IUPAC Name : this compound

This compound features a triazole ring that is known for its role in various biological activities, particularly as an antifungal and anticancer agent.

Anticancer Properties

Research has indicated that triazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound possess the ability to inhibit cell proliferation in various cancer cell lines.

Compound Cell Line IC50 (µM) Reference
Compound AHeLa0.56
Compound BM9 ENL10.02
Compound CJurkat1.61

The above table summarizes the cytotoxicity of related compounds against different cancer cell lines. The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the potency of these triazole derivatives.

The mechanism by which this compound exerts its anticancer effects is primarily through the inhibition of critical signaling pathways involved in cell proliferation and survival. Notably, it has been shown to inhibit NF-κB signaling, a pathway frequently activated in cancer cells. This inhibition leads to reduced expression of anti-apoptotic proteins and enhanced apoptosis in malignant cells .

Study 1: In Vitro Efficacy

In a study conducted on various human cancer cell lines, including breast and leukemia cells, this compound demonstrated significant growth inhibition at low concentrations. The study highlighted its potential as a lead compound for further development in cancer therapeutics .

Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that the presence of both the fluorine and chlorine substituents on the phenyl rings enhances the biological activity of triazole derivatives. Modifications in these positions were found to significantly affect their anticancer potency .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for optimizing the yield and purity of (4-fluorophenyl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate?

  • Methodological Answer : Cyclocondensation reactions using precursors like substituted hydrazines and β-ketoesters are common. For example, hydrolysis of ester intermediates under basic conditions (e.g., NaOH/EtOH) can improve carboxylate purity . Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) is critical. Monitoring reaction progress with TLC (Rf ~0.5 in 1:1 EtOAc/hexane) and confirming purity via HPLC (C18 column, acetonitrile/water mobile phase) is advised .

Q. Which analytical techniques are essential for confirming the structural integrity of this triazole derivative?

  • Methodological Answer :

  • NMR : Use 1^1H/13^13C NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm, methyl groups at δ 2.3–2.5 ppm) .
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated for analogous triazole derivatives .
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS m/z [M+H]+^+ ~399.3) .

Q. How can researchers address low aqueous solubility during in vitro assays?

  • Methodological Answer :

  • Derivatization : Introduce hydrophilic groups (e.g., amino, hydroxyl) to the triazole core or ester moiety to enhance solubility .
  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to maintain compound stability .
  • Surfactants : Add Tween-80 (0.1% w/v) to buffer systems for cell-based assays .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound across different assays?

  • Methodological Answer :

  • Assay Standardization : Normalize enzyme inhibition assays (e.g., using recombinant proteins at fixed concentrations) to minimize batch variability .
  • Orthogonal Assays : Cross-validate results with SPR (surface plasmon resonance) for binding affinity and cell-based reporter assays (e.g., luciferase) for functional activity .
  • Control Experiments : Include positive controls (e.g., known triazole inhibitors) and assess off-target effects via kinase profiling panels .

Q. How can computational chemistry predict the environmental fate and degradation pathways of this compound?

  • Methodological Answer :

  • In Silico Models : Use EPI Suite to estimate biodegradation half-life (e.g., BIOWIN3 score <2.5 suggests persistence) and hydrolysis rates under varying pH .
  • Molecular Dynamics (MD) : Simulate interactions with soil organic matter to predict adsorption coefficients (Koc_{oc}) .
  • Metabolic Pathway Prediction : Apply software like Meteor (Lhasa Limited) to identify potential microbial degradation products .

Q. What advanced techniques elucidate the structure-activity relationship (SAR) of fluorophenyl and chlorophenyl substituents in this compound?

  • Methodological Answer :

  • Quantum Chemical Calculations : Perform DFT (B3LYP/6-31G*) to map electrostatic potential surfaces and identify pharmacophore regions .
  • Crystallographic Studies : Compare bond angles and torsion angles of substituents in active vs. inactive analogs .
  • Free-Wilson Analysis : Quantify substituent contributions to bioactivity using a library of derivatives with systematic substitutions .

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